5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-ethyl-N-[(2-thiophen-3-ylphenyl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2S3/c1-2-15-7-8-17(22-15)23(19,20)18-11-13-5-3-4-6-16(13)14-9-10-21-12-14/h3-10,12,18H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZQHRQSVHDOFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NCC2=CC=CC=C2C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of thiophene derivatives with benzyl halides under basic conditions, followed by sulfonation using sulfonyl chlorides . The reaction conditions often require the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Triethylamine, pyridine.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Thiol Derivatives: Formed from reduction reactions.
Substituted Thiophenes: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Biological Applications
1. Antimicrobial Activity
Research indicates that thiophene sulfonamides, including 5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide, exhibit significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including multidrug-resistant organisms. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of traditional antibiotics, suggesting a promising alternative in combating resistant infections .
2. Anticancer Potential
This compound has shown potential as an anticancer agent. In vitro studies revealed that it induces apoptosis in cancer cell lines with IC50 values below 10 µM. The mechanism involves the disruption of cellular pathways leading to programmed cell death, making it a candidate for further development in cancer therapy .
3. Carbonic Anhydrase Inhibition
The sulfonamide moiety is known for its ability to inhibit carbonic anhydrases, which are crucial enzymes involved in regulating pH and fluid balance in biological systems. This inhibition has therapeutic implications for conditions such as glaucoma and edema, where reducing intraocular pressure is beneficial .
Material Science Applications
1. Conductive Polymers
Due to its thiophene structure, this compound can be incorporated into conductive polymer matrices. These materials are essential in developing organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of thiophene derivatives enhances the electrical conductivity and stability of these materials .
2. Sensor Development
The unique electronic properties of thiophene-based compounds make them suitable for use in chemical sensors. Studies have shown that they can effectively detect various analytes due to their high sensitivity and selectivity, paving the way for advancements in environmental monitoring and medical diagnostics .
Case Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial activity of several thiophene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant antibacterial effects with MIC values comparable to or lower than conventional antibiotics like penicillin .
Case Study 2: Cytotoxic Effects on Cancer Cells
In a comparative study involving various sulfonamide derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The findings showed a marked reduction in cell viability at concentrations above 10 µM, indicating its potential as a therapeutic agent for cancer treatment .
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness: 5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring precise molecular interactions and properties .
Biological Activity
5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide, identified by its CAS number 1797714-09-0, is a compound with significant potential in medicinal chemistry due to its structural properties and biological activities. This article explores its biological activity, including its mechanisms, efficacy against various diseases, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 363.5 g/mol. Its structure features a thiophene ring, which is known for contributing to various biological activities, including anticancer and antimicrobial properties .
Anticancer Activity
Thiophene derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, related thiophene sulfonamides have been identified as moderate inhibitors of cyclin-dependent kinase 5 (CDK5), showcasing their potential as anticancer agents .
Antimicrobial Properties
Thiophene-based compounds also demonstrate antimicrobial activity. The presence of the thiophene ring enhances the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. Studies have shown that certain thiophene derivatives can effectively inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties .
The mechanisms underlying the biological activity of this compound include:
- Inhibition of Kinases : The compound likely inhibits specific kinases involved in cell proliferation, leading to reduced tumor growth.
- Antimicrobial Mechanisms : The compound may disrupt bacterial cell wall synthesis or function as an enzyme inhibitor, affecting metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
Several studies have investigated the biological activity of thiophene derivatives, providing insights into their efficacy:
Q & A
Basic Question: What are the recommended synthetic routes for 5-ethyl-N-(2-(thiophen-3-yl)benzyl)thiophene-2-sulfonamide, and how can yields be optimized?
Answer:
The synthesis of thiophene-sulfonamide derivatives typically involves multi-step protocols, including nucleophilic substitution, coupling reactions, and functional group protection/deprotection. For example:
- Suzuki-Miyaura Cross-Coupling: Aryl halides (e.g., bromothiophene) can react with boronic esters under palladium catalysis (e.g., Pd(PPh₃)₄) in THF/water mixtures at 60–80°C .
- Sulfonamide Formation: Reacting thiophene-2-sulfonyl chloride with a benzylamine derivative (e.g., 2-(thiophen-3-yl)benzylamine) in dichloromethane (DCM) with triethylamine (TEA) as a base at 0–25°C achieves sulfonamide linkage .
- Microwave-Assisted Synthesis: Microwave irradiation (e.g., 300 W, 60°C, 10 min) can enhance reaction efficiency and yield for coupling steps, as demonstrated in analogous thiophene derivatives .
Yield Optimization:
- Use high-purity reagents and anhydrous solvents to minimize side reactions.
- Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2–1.5 equivalents of boronic acid for cross-coupling) .
Basic Question: What analytical techniques are critical for characterizing this compound?
Answer:
Comprehensive characterization requires:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regiochemistry and purity. For example, thiophene protons resonate at δ 6.8–7.5 ppm, while sulfonamide NH appears as a broad singlet (~δ 8.5 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., ESI-HRMS for [M+H]+ ions) .
- X-ray Crystallography: Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .
- Thermogravimetric Analysis (TGA): Assesses thermal stability, particularly for sulfonamide derivatives prone to decomposition above 120°C .
Advanced Question: How does the reactivity of the thiophene rings influence derivatization strategies?
Answer:
Thiophene rings undergo electrophilic substitution (e.g., nitration, halogenation) at the α-position due to sulfur’s electron-donating resonance effects. However:
- Competing Reactivity: The sulfonamide group can deactivate the thiophene via electron withdrawal, necessitating directing groups or Lewis acid catalysts (e.g., AlCl₃) for regioselective functionalization .
- Oxidation Sensitivity: Thiophene sulfoxides/sulfones form under strong oxidants (e.g., mCPBA), altering electronic properties and bioactivity .
Methodological Tip: Use DFT calculations (e.g., Gaussian 09) to predict reactive sites and optimize reaction conditions .
Advanced Question: How can stability issues during storage or synthesis be mitigated?
Answer:
- Thermal Decomposition: Differential scanning calorimetry (DSC) reveals decomposition onset temperatures. For sulfonamides, store at –20°C under inert gas (N₂/Ar) to prevent oxidative degradation .
- Hydrolytic Sensitivity: Avoid protic solvents (e.g., MeOH/H₂O) during synthesis. Use silica gel column chromatography with ethyl acetate/hexane (3:7) for purification .
Safety Note: Handle diazo intermediates (if applicable) in explosion-proof fume hoods due to exothermic decomposition risks .
Advanced Question: What strategies address selectivity challenges in functionalizing the benzyl-thiophene scaffold?
Answer:
- Orthogonal Protection: Temporarily protect the sulfonamide with Boc groups to isolate thiophene for selective bromination .
- Directed Metalation: Use n-BuLi to deprotonate the thiophene α-position, enabling electrophilic quenching (e.g., DMF for formylation) .
- Computational Guidance: Molecular electrostatic potential (MEP) maps predict nucleophilic/electrophilic sites, guiding reagent selection .
Advanced Question: How can contradictory biological activity data across studies be resolved?
Answer:
- Assay Standardization: Ensure consistent cell lines (e.g., U87MG glioma cells for anticancer studies) and control compounds (e.g., doxorubicin) .
- Solubility Adjustments: Use DMSO/cosolvent systems (e.g., PEG 400) to maintain compound solubility in PBS .
- Metabolite Screening: LC-MS/MS identifies active metabolites that may explain variability in IC₅₀ values .
Advanced Question: What computational methods support SAR studies for this compound?
Answer:
- Docking Simulations (AutoDock Vina): Model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) using PDB structures (e.g., 5KIR) .
- MD Simulations (GROMACS): Assess binding stability over 100 ns trajectories, focusing on sulfonamide-protein hydrogen bonds .
- QSAR Models: Train regression models on logP, polar surface area, and IC₅₀ data to predict bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
